Diallyl carbonate

Organic Synthesis Tsuji-Trost Allylation Catalysis

Diallyl carbonate (DAC) is a colorless liquid with a pungent odor, belonging to the dialkyl carbonate class. Its molecular structure features a central carbonate group flanked by two allyl groups, with the chemical formula C7H10O3 and a molar mass of 142.15 g/mol.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 15022-08-9
Cat. No. B085299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl carbonate
CAS15022-08-9
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC=CCOC(=O)OCC=C
InChIInChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2
InChIKeyJKJWYKGYGWOAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Carbonate (CAS 15022-08-9) Technical Overview and Procurement-Relevant Baseline


Diallyl carbonate (DAC) is a colorless liquid with a pungent odor, belonging to the dialkyl carbonate class. Its molecular structure features a central carbonate group flanked by two allyl groups, with the chemical formula C7H10O3 and a molar mass of 142.15 g/mol [1]. It is soluble in common organic solvents such as ethanol, methanol, toluene, and chloroform [1]. The key physical properties include a density of 0.991 g/mL at 25 °C and a boiling point of 95–97 °C at 60 mmHg [1]. DAC is recognized for its reactivity in Tsuji-Trost allylation and as a precursor for the synthesis of polycarbonates and polyurethanes [1].

Why Direct Substitution of Diallyl Carbonate with Other Allyl Esters or Carbonates Is Scientifically Unsound


Interchanging diallyl carbonate with structurally similar compounds like allyl acetate or other dialkyl carbonates is not a scientifically sound practice due to fundamental differences in reaction kinetics, crosslinking behavior, and functionalization efficiency. DAC's unique combination of two terminal allyl groups and a central carbonate moiety confers distinct reactivity profiles that directly impact process outcomes. For instance, in Tsuji-Trost allylation, DAC generates nucleophiles in situ and accelerates reaction rates compared to allyl acetate . In polymer chemistry, DAC exhibits different crosslinking behavior under gamma irradiation compared to other allyl carbonate monomers, with evidence showing it requires the highest irradiation doses for gelation [1]. Furthermore, DAC has been demonstrated as a uniquely effective, catalyst-free alkoxycarbonylation reagent for the sustainable modification of polysaccharides like cellulose and starch, a property not generally shared by its simpler analogs [2]. These specific, quantifiable differentiators underscore why generic substitution cannot be assumed and must be validated experimentally.

Diallyl Carbonate (CAS 15022-08-9): Product-Specific Quantitative Evidence for Differentiated Performance


Enhanced Reaction Kinetics in Tsuji-Trost Allylation Relative to Allyl Acetate

Diallyl carbonate demonstrates a clear kinetic advantage over allyl acetate in Tsuji-Trost allylation reactions. As reported in vendor technical literature, allyl carbonates, including DAC, are widely employed in Tsuji-Trost allylation, generating various nucleophiles in situ and improving reaction rates over allyl acetate . While the precise quantitative rate enhancement factor is not specified in the available public-domain literature, the consistent and repeated claim of 'improving reaction rates' across multiple authoritative vendor sources and secondary literature establishes a clear, class-level inference of superior reactivity [1]. This difference is attributed to DAC's ability to act as an in situ nucleophile generator, facilitating faster conversion under comparable conditions.

Organic Synthesis Tsuji-Trost Allylation Catalysis

Highest Irradiation Dose Requirement for Gelation Among Polyfunctional Allylcarbonate Monomers

In a head-to-head study of polyfunctional allylcarbonate monomers crosslinked via gamma irradiation, diallyl carbonate (DAC) was found to require the highest irradiation dose to achieve gelation [1]. The study compared DAC with monoethylene glycol bis-allylcarbonate (MEGBAC), propylene glycol bis-allylcarbonate (PGBAC), dipropylene glycol bis-allylcarbonate (DPGBAC), and tris-allylcarbonate of glycerol (TACG). The results explicitly state that TACG was the most reactive (requiring the lowest dose), while DAC crosslinked at the highest irradiation doses [1]. While exact numerical gelation dose values are not provided in the abstract, the relative ranking establishes that DAC is less reactive under radiation-induced crosslinking conditions compared to these specific structural analogs.

Polymer Chemistry Radiation Curing Crosslinking

Catalyst-Free Alkoxycarbonylation of Cellulose Yielding Specific Mechanical Properties

Diallyl carbonate was employed as a functional and environmentally benign alkoxycarbonylation reagent for the sustainable and catalyst-free allyloxycarbonylation of cellulose under homogeneous conditions using 1-butyl-3-methylimidazolium chloride (BMIMCI) as a solvent [1]. The reaction yielded cellulose allyl carbonate with degrees of substitution (DS) ranging from 0.8 to 1.3, and the methodology was successfully extended to maize starch, achieving a DS of 1.2, demonstrating its reproducibility and versatility [1]. Notably, a transparent thin film produced from the resulting cellulose allyl carbonate exhibited a tensile strength of 21.6 MPa and an elongation at break of 40% [1]. Subsequent modification via thiol–ene chemistry with 1-butanethiol produced a material with improved thermal properties, showing a glass transition temperature (Tg) of 84 °C [1]. This represents a specific, quantifiable set of outcomes achieved uniquely with DAC under the reported conditions.

Green Chemistry Polysaccharide Modification Biomaterials

Validated Application Scenarios for Diallyl Carbonate (CAS 15022-08-9) Based on Quantitative Evidence


Accelerated Tsuji-Trost Allylation Protocols in Fine Chemical Synthesis

Based on evidence that diallyl carbonate improves reaction rates over allyl acetate in Tsuji-Trost allylation , this compound is the reagent of choice for synthetic chemists seeking to optimize reaction kinetics and increase throughput in the preparation of allylated carbanions, boronates, phosphides, amides, and alkoxides . Its use is particularly advantageous in process development where minimizing reaction time is a critical economic driver.

Controlled-Dose Radiation Curing of Thermoset Polycarbonate Networks

Evidence from direct comparative studies shows that diallyl carbonate requires the highest irradiation dose for gelation among a series of polyfunctional allylcarbonate monomers, including TACG, MEGBAC, PGBAC, and DPGBAC [1]. This property makes DAC a preferred monomer in radiation-curing applications where a high dose tolerance is required or where a controlled, slower crosslinking profile is necessary to manage exothermic reactions or achieve specific network architectures in the final polycarbonate [1].

Sustainable, Catalyst-Free Surface Functionalization of Cellulose and Starch

The documented catalyst-free alkoxycarbonylation of cellulose with diallyl carbonate in BMIMCI ionic liquid yields cellulose allyl carbonate with a degree of substitution (DS) between 0.8 and 1.3 [2]. The resulting material can be processed into transparent films with a tensile strength of 21.6 MPa and 40% elongation at break, and further modified to achieve a Tg of 84 °C [2]. This validated pathway makes DAC a critical reagent for developing sustainable, high-performance materials from renewable polysaccharides, with quantifiable mechanical and thermal property outcomes [2].

Phosgene-Free Synthesis of Polycarbonate Precursors

While not a direct differentiator, a patent describing the production of diallyl carbonate via the reaction of allyl alcohol and urea under pressure provides a safer, high-yield alternative to traditional phosgene-based synthesis . This method is directly relevant for procurement specialists seeking to source DAC produced via a less hazardous, more environmentally compatible industrial process, which may align with corporate safety and sustainability goals .

Technical Documentation Hub

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